molecular formula C9H10ClFO B7938747 2-(4-Chloro-2-fluorophenyl)propan-2-ol

2-(4-Chloro-2-fluorophenyl)propan-2-ol

Cat. No.: B7938747
M. Wt: 188.62 g/mol
InChI Key: BYZYXGDBWWBHMF-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClFO It is a derivative of phenol, where the phenyl ring is substituted with chlorine and fluorine atoms, and the hydroxyl group is attached to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)propan-2-ol typically involves the reaction of 4-chloro-2-fluorophenol with propan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the hydroxyl group of the phenol, followed by nucleophilic substitution with propan-2-ol. The reaction is usually carried out in an organic solvent like toluene or methylene chloride at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while nucleophilic substitution can result in the replacement of chlorine or fluorine with other functional groups .

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved may include inhibition of signal transduction or disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-fluorophenyl)propan-2-ol is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZYXGDBWWBHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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